1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene)

Thermal stability TGA XPS extrusion processing

TBBPA-DBMPE is the primary post-HBCD flame retardant for EPS/XPS insulation, with an estimated 25,000 MT Chinese production volume. Its dual aromatic-aliphatic bromine architecture delivers ≥280°C thermal stability (5% TGA), providing a critical 36°C processing safety margin over HBCD, reducing HBr off-gassing and equipment corrosion in XPS extrusion. - ≥65% bromine content enables lower mass addition rates vs. parent TBBPA; achieves B2 flammability at 1.5-2% loading in EPS without antimony trioxide synergists. - Global supply chain with REACH full registration; available in 25 kg bags, 1 MT pallets, and 20 MT FCL; typical purity ≥95% (industrial grade) to ≥99% (high-purity grade). - Environmental note: Bioaccumulation potency equivalent to HBCD; exposure controls should remain at HBCD-equivalent levels. Regulatory compliance documentation available upon request.

Molecular Formula C23H24Br8O2
Molecular Weight 971.7 g/mol
CAS No. 97416-84-7
Cat. No. B1592388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene)
CAS97416-84-7
Molecular FormulaC23H24Br8O2
Molecular Weight971.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)Br)OCC(C)(CBr)Br)Br)C2=CC(=C(C(=C2)Br)OCC(C)(CBr)Br)Br
InChIInChI=1S/C23H24Br8O2/c1-21(2,13-5-15(26)19(16(27)6-13)32-11-22(3,30)9-24)14-7-17(28)20(18(29)8-14)33-12-23(4,31)10-25/h5-8H,9-12H2,1-4H3
InChIKeyIYOVSGHZOIZSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBBPA-DBMPE Procurement-Grade Profile


1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene), systematically known as Tetrabromobisphenol A bis(2,3-dibromo-2-methylpropyl) ether (TBBPA-DBMPE) and commercially designated as methyl octabromoether, is a high-bromine-content (≥65% Br) additive flame retardant synthesized from tetrabromobisphenol A (TBBPA) and 2,3-dibromo-2-methylpropyl ether [1][2]. With a molecular formula of C₂₃H₂₄Br₈O₂ and molecular weight of 971.67 g/mol, this white powder or granular solid contains both aromatic and aliphatic bromine, conferring dual-mode radical-quenching capability during combustion . Following the Stockholm Convention's global ban on hexabromocyclododecane (HBCD) as a persistent organic pollutant (POP), TBBPA-DBMPE has emerged as the dominant replacement flame retardant for expanded polystyrene (EPS) and extruded polystyrene (XPS) foam insulation, with an estimated Chinese production volume of approximately 25,000 metric tons in 2022 [3][4].

Why TBBPA-DBMPE Is Not Interchangeable with Other BFRs


Despite belonging to the broader class of TBBPA-derived brominated flame retardants, TBBPA-DBMPE occupies a distinct performance and hazard space that precludes casual substitution. Its dual aromatic-aliphatic bromine architecture yields a 5% thermogravimetric weight-loss temperature of ≥280°C, substantially exceeding that of HBCD (244°C) [1][2]. In head-to-head mouse toxicology studies, 50 μg/kg/d TBBPA-DBMPE produced weaker male reproductive toxicity than the same dose of HBCD, yet exhibited bioaccumulation potency roughly equivalent to HBCD and lipid metabolism disruption comparable to HBCD [3][4]. Compared with its parent compound TBBPA (bromine content 58.7%), TBBPA-DBMPE's higher bromine loading (≥65%) enables lower mass addition rates to achieve equivalent flame retardancy . Unlike the polymeric alternative brominated SBS (Br-SBS, CAS 1195978-93-8), TBBPA-DBMPE is a small-molecule additive that can migrate within the polymer matrix and exhibits distinct photoaging interactions with polystyrene, accelerating surface degradation under UV exposure [5]. These multidimensional differences—thermal stability, toxicological profile, bromine efficiency, and environmental fate—mean that regulatory compliance, processing window compatibility, and end-of-life behavior cannot be assumed across in-class analogs.

Head-to-Head Comparative Evidence


Thermal Stability Advantage Over HBCD and Br-SBS

TBBPA-DBMPE demonstrates a 5% thermogravimetric weight-loss temperature of ≥280°C, compared with 244°C for HBCD as specified in commercial technical datasheets [1][2]. This 36°C differential is critical for XPS extrusion, where processing temperatures typically range from 170–210°C and HBCD's lower thermal stability can lead to premature decomposition, HBr release, equipment corrosion, and product discoloration [3]. Against the alternative brominated SBS (Br-SBS), which reports a 5% TGA of ≥256°C, TBBPA-DBMPE retains a 24°C advantage [4]. A 2023 comparative study by the Tianjin Fire Research Institute confirmed that HBCD exhibits the highest maximum thermal weight-loss rate among the three flame retardants (MOBE, PFR/Br-SBS, HBCD), corroborating the superior thermal stability of methyl octabromoether [5].

Thermal stability TGA XPS extrusion processing

Male Reproductive Toxicity Comparison with HBCD

A 2024 head-to-head study by Li et al. compared TBBPA-DBMPE and HBCD in mice following long-term oral exposure from postnatal day 0 through 8 months of age [1]. At 50 μg/kg/d, TBBPA-DBMPE exerted lower effects than 50 μg/kg/d HBCD on testicular molecular and cellular alterations, sperm count reduction, abnormal sperm increase, and subfertility outcomes. However, lactational exposure to 1000 μg/kg/d TBBPA-DBMPE inhibited testis development in suckling pups, confirming dose-dependent toxicity. Critically, the study concluded that TBBPA-DBMPE exhibited weaker male reproductive toxicity than HBCD at the same dose level, providing quantitative hazard differentiation for occupational exposure risk assessment and regulatory prioritization.

Reproductive toxicology HBCD replacement safety Endocrine disruption

Bioaccumulation Potency Relative to HBCD

In the same comparative study, Li et al. quantified hepatic concentrations of TBBPA-DBMPE over time following oral exposure in mice [1]. The concentrations of TBBPA-DBMPE in livers significantly increased with exposure duration, exhibiting a bioaccumulation potency that was not substantially different from that of HBCD. This finding was corroborated by independent sediment analysis: Sun et al. (2025) detected TBBPA-DBMPE at total concentrations of 7.46–1020 ng/g dry weight in sediments from a flame retardant manufacturing facility, levels statistically comparable to those found in e-waste recycling area sediments (3.83–820 ng/g dw) and significantly higher than background lake sediments (1.22–8.22 ng/g dw; p < 0.001, one-way ANOVA) [2]. These data establish that TBBPA-DBMPE is not inherently less bioaccumulative than the HBCD it replaces.

Bioaccumulation Environmental persistence Risk assessment

Bromine Content and Dosage Efficiency

TBBPA-DBMPE contains ≥65.00% bromine by weight as specified per T/CIESC 0038-2022 and commercial technical datasheets, compared with 58.7% for the parent compound TBBPA and 74% for HBCD [1][2]. This intermediate bromine loading, combined with the synergistic effect of aromatic and aliphatic bromine, translates to practical dosage advantages. In EPS applications, BISOP (TBBPA-DBMPE) achieves DIN 4102 B2 classification at 1.5–2% loading, comparable to the typical HBCD reference dosage of 2% . For XPS, a 5–6% dosage achieves B1 (V-0) classification [3]. The higher bromine content relative to TBBPA means that approximately 10% less mass of TBBPA-DBMPE is theoretically required to deliver equivalent bromine loading to the polymer matrix.

Bromine content Dosage optimization Cost-performance ratio

Lipid Metabolism Disruption Profile

Chen et al. (2023) conducted a long-term comparative study exposing CD-1 mice to TBBPA-DBMPE at nominal doses of 50 and 1000 μg/kg/d alongside 50 μg/kg/d HBCD as a positive control [1]. After 32 weeks of exposure, TBBPA-DBMPE-treated animals displayed adipocyte hypertrophy in both white adipose tissue (eWAT) and brown adipose tissue (BAT), hepatic steatosis, and increased lipid absorption—findings largely consistent with HBCD effects. At the 23-week time point, the oral lipid tolerance test revealed that low-dose TBBPA-DBMPE as well as HBCD affected lipid tolerance, although fasting serum triglyceride levels were not altered. The study concluded that the effects of 50 μg/kg/d TBBPA-DBMPE were comparable with 50 μg/kg/d HBCD on multiple metabolic parameters, suggesting that TBBPA-DBMPE may not be an ideal substitute from a metabolic toxicity standpoint.

Metabolic toxicity Lipid disorders Long-term exposure safety

Regulatory Status and Market Adoption

According to the Chinese Ministry of Ecology and Environment (FECO/MEE), only two principal HBCD substitutes exist in the Chinese market: methyl octabromoether (TBBPA-DBMPE, CAS 97416-84-7) and brominated SBS (CAS 1195978-93-8) [1]. As of 2022, TBBPA-DBMPE was the primary replacement, with annual production of approximately 25,000 metric tons and domestic consumption of 20,000 metric tons, supported by a production capacity of roughly 200,000 metric tons [2]. In contrast, brominated SBS had not achieved domestic large-scale production and relied on imports, with its key patents not expiring until 2026 [2]. TBBPA-DBMPE is listed in the Inventory of Existing Chemical Substances of China (IECSC), whereas brominated SBS had not yet been listed as of 2022, creating procurement uncertainty for the latter [3]. TBBPA-DBMPE is commercially available under multiple trade names (Pyroguard SR-130, AP 1300 SF, RX-972, YK-972, HW-972, EcoFlame B-972, BISOP) from numerous manufacturers, ensuring supply chain redundancy [4].

Regulatory compliance Market adoption Supply chain assurance

Optimal Application Scenarios


EPS Building Insulation Foam

For expanded polystyrene (EPS) building insulation requiring DIN 4102 B2 flammability classification, TBBPA-DBMPE at 1.5–2% loading achieves equivalent flame retardancy to the historical 2% HBCD reference dosage [1]. This near-drop-in replacement minimizes reformulation costs while ensuring compliance with the post-2021 global HBCD ban under the Stockholm Convention. The ≥65% bromine content delivers sufficient gas-phase radical quenching without requiring antimony trioxide synergists, simplifying the additive package [1].

XPS Extrusion with High-Temperature Stability

In extruded polystyrene (XPS) foam board manufacturing, where processing temperatures routinely reach 170–210°C, TBBPA-DBMPE's 5% TGA threshold of ≥280°C provides a critical 36°C processing safety margin over HBCD (244°C) [1][2]. This margin reduces HBr off-gassing that causes equipment corrosion and product discoloration, as documented in patent literature [3]. For XPS achieving B1 (V-0) classification, a 5–6% dosage is recommended [4], though users should note that microencapsulation technology may further improve processing behavior and dispersion in the polystyrene matrix [5].

Procurement with Reproductive Toxicity Differentiation

In jurisdictions with stringent occupational exposure limits and endocrine disruptor screening programs (e.g., EU REACH, California Proposition 65), the direct comparative evidence that 50 μg/kg/d TBBPA-DBMPE exerts weaker male reproductive toxicity than 50 μg/kg/d HBCD provides a quantitative basis for hazard communication and risk assessment [6]. However, procurement decisions must balance this advantage against the equivalent bioaccumulation potency and comparable lipid metabolism disruption profile, which suggest that exposure controls should remain at HBCD-equivalent levels [6][7].

Polypropylene and Styrenic Resin Compatibility

Beyond polystyrene foams, TBBPA-DBMPE is compatible with polypropylene (PP), polyethylene (PE), polybutene, thermoplastic elastomers, and ABS resins as an additive-type flame retardant [1][8]. Its dual aromatic-aliphatic bromine architecture provides broader radical-trapping temperature ranges compared with purely aromatic brominated flame retardants such as decabromodiphenyl ethane (DBDPE). For polypropylene fiber and plastic applications, the recommended dosage aligns with historical HBCD practice (approximately 2%), though formulation optimization with synergists such as dicumene (2,3-dimethyl-2,3-diphenylbutane) can further enhance LOI values, as demonstrated by PS/3% TPP/4% MOBE composites achieving LOI 27.7% [9].

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